Nickel phthalocyanine
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Overview
Description
Nickel phthalocyanine is a coordination compound that belongs to the family of metal phthalocyanines. These compounds are characterized by a highly conjugated cyclic structure with a central chelated metal ion. This compound consists of four isoindole groups connected by nitrogen atoms, forming an 18 π-electron ring structure. This compound is known for its remarkable chemical, mechanical, and thermal stability, making it a popular choice for various applications since its discovery .
Preparation Methods
Nickel phthalocyanine can be synthesized through several methods, including:
Tetramerization of Phthalonitrile: This method involves the tetramerization of phthalonitrile in the presence of a nickel salt, such as nickel acetate, under high-temperature conditions.
Solvothermal Synthesis: This method involves the reaction of phthalonitrile with a nickel salt in a solvent under solvothermal conditions.
Sublimation: this compound can also be purified by sublimation under high vacuum in a slow stream of carbon dioxide.
Chemical Reactions Analysis
Nickel phthalocyanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound cation radicals.
Reduction: The compound can be reduced to form this compound anion radicals.
Substitution: this compound can undergo substitution reactions where peripheral hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Nickel phthalocyanine has a wide range of scientific research applications, including:
Photocatalysis: The compound is used as a stable catalyst for visible-light-driven photocatalytic hydrogen evolution from water.
Electrocatalysis: This compound-based electrocatalysts are employed for the electrochemical reduction of carbon dioxide to high-value fuels.
Optoelectronics: The compound is used in the fabrication of flexible resistive random access memory devices due to its intrinsic flexibility and excellent functionality.
Mechanism of Action
The mechanism of action of nickel phthalocyanine involves its ability to act as a catalyst in various chemical reactions. The central nickel ion plays a crucial role in facilitating electron transfer processes. For example, in the electrochemical reduction of carbon dioxide, the nickel ion enhances the electron density at the active site, reducing the adsorption energy barrier of intermediates and improving catalytic performance . Additionally, the conjugated structure of this compound allows for efficient charge transport, making it suitable for applications in optoelectronic devices .
Comparison with Similar Compounds
Nickel phthalocyanine can be compared with other metal phthalocyanines, such as copper phthalocyanine and cobalt phthalocyanine. While all these compounds share a similar conjugated ring structure, they differ in their central metal ions, which impart unique properties to each compound. For instance:
Copper Phthalocyanine: Known for its use as a blue pigment in inks and coatings, copper phthalocyanine exhibits excellent thermal and chemical stability.
Cobalt Phthalocyanine: This compound is used as a catalyst in various oxidation reactions and is known for its high catalytic activity and stability.
This compound stands out due to its versatility in applications ranging from solar cells to electrocatalysis, making it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
26893-94-7 |
---|---|
Molecular Formula |
C32H16N8Ni |
Molecular Weight |
571.2 g/mol |
IUPAC Name |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+) |
InChI |
InChI=1S/C32H16N8.Ni/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |
InChI Key |
LVIYYTJTOKJJOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Ni+2] |
Related CAS |
26893-94-7 |
Origin of Product |
United States |
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